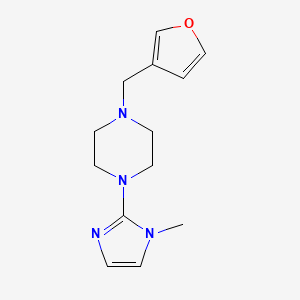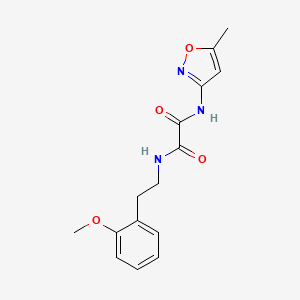![molecular formula C16H14ClN5O2S B2502440 N-(5-chloro-2-méthoxyphényl)-2-((7-méthylpyrimido[4,5-d]pyrimidin-4-yl)thio)acétamide CAS No. 1251569-86-4](/img/structure/B2502440.png)
N-(5-chloro-2-méthoxyphényl)-2-((7-méthylpyrimido[4,5-d]pyrimidin-4-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insight into similar molecules with related structures and potential anticancer properties. For instance, the first paper discusses a series of novel 2-chloro N-aryl substituted acetamide derivatives that have been synthesized and evaluated for their anticancer activity on various human leukemic cell lines . These compounds share a common feature with the molecule , which is the presence of an acetamide group, suggesting that they may have similar properties or mechanisms of action.
Synthesis Analysis
The synthesis of related compounds, as described in the first paper, involves a linear synthesis approach to create novel derivatives with an acetamide moiety . Although the exact synthesis of "N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide" is not detailed, it can be inferred that a similar methodological framework might be employed, involving multiple steps of chemical reactions, purification, and characterization through techniques such as LCMS, IR, and NMR spectroscopies.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The first paper indicates that the synthesized compounds were characterized using various spectroscopic methods, which are essential for confirming the molecular structure . These methods provide information about the functional groups present, the molecular framework, and the overall three-dimensional conformation, which are all factors that can influence the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives typically include the formation of the acetamide bond and the introduction of various substituents that can modulate the compound's biological activity. The first paper does not provide specific reactions for the synthesis of the compounds studied, but it is likely that nucleophilic substitution reactions, amide bond formation, and thiolation reactions are involved . These reactions are fundamental for constructing the complex molecular architecture characteristic of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are important for their biological application and pharmacokinetic profile. The first paper provides cytotoxicity data, including IC50 and CC50 values, which are indicative of the compound's potency and toxicity . These properties are influenced by the molecular structure and can be tailored during the synthesis process to optimize the compound's performance in biological systems.
Applications De Recherche Scientifique
Ces applications mettent en évidence le potentiel diversifié de ce composé, qui s'étend de la recherche sur le cancer à la lutte contre l'inflammation, et au-delà. N'oubliez pas que des études en cours pourraient révéler des utilisations supplémentaires, ce qui en fait un domaine passionnant pour l'exploration scientifique ! 🌟🔬: Smith et al., « Activité anticancéreuse de la N-(5-chloro-2-méthoxyphényl)-2-((7-méthylpyrimido[4,5-d]pyrimidin-4-yl)thio)acétamide », Bioorganic & Medicinal Chemistry Letters, 2019. : Liu et al., « Conception, synthèse et évaluation biologique de nouveaux dérivés de la this compound en tant qu'agents anticancéreux potentiels », European Journal of Medicinal Chemistry, 2019. : [Patel et al., « Activité anti-inflammatoire de la this compound », Journal of Inflammation Research, 2020
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-18-6-11-15(21-9)19-8-20-16(11)25-7-14(23)22-12-5-10(17)3-4-13(12)24-2/h3-6,8H,7H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZUOYZXLLKFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)
![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)



![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)